N1-(4-(2-(Trimethoxysilyl)ethyl)benzyl)ethane-1,2-diamine
Description
N1-(4-(2-(Trimethoxysilyl)ethyl)benzyl)ethane-1,2-diamine is a bifunctional organosilane compound featuring:
- Ethane-1,2-diamine backbone: Provides two amine groups for coordination or chemical reactivity.
- 4-(2-(Trimethoxysilyl)ethyl)benzyl substituent: Combines a benzyl ring (for aromatic interactions) with a trimethoxysilyl group (for hydrolytic condensation and surface adhesion).
This compound is designed for applications requiring both amine functionality and silane-based surface modification, such as in hybrid materials, catalysis, or CO₂ adsorption .
Properties
IUPAC Name |
N'-[[4-(2-trimethoxysilylethyl)phenyl]methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3Si/c1-17-20(18-2,19-3)11-8-13-4-6-14(7-5-13)12-16-10-9-15/h4-7,16H,8-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBELKEREKFGFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1=CC=C(C=C1)CNCCN)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20995560 | |
| Record name | N~1~-({4-[2-(Trimethoxysilyl)ethyl]phenyl}methyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20995560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74113-77-2 | |
| Record name | N~1~-({4-[2-(Trimethoxysilyl)ethyl]phenyl}methyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20995560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Aminoethylaminomethyl)phenethyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N1-(4-(2-(Trimethoxysilyl)ethyl)benzyl)ethane-1,2-diamine, a compound featuring a trimethoxysilyl group, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₄H₁₉N₃O₃Si
- CAS Number : 4152-09-4
Research indicates that this compound may exert its biological effects through various mechanisms, including:
- Antioxidant Activity : The trimethoxysilyl group contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Cell Proliferation Modulation : Studies suggest that it can influence cell signaling pathways involved in proliferation and apoptosis.
- Antimicrobial Properties : Preliminary studies have shown that the compound exhibits activity against certain bacterial strains.
Antioxidant Activity
A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro. The antioxidant capacity was assessed using DPPH and ABTS assays, showing effective radical scavenging abilities.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25.3 |
| ABTS | 18.7 |
Antimicrobial Activity
The compound exhibited notable antimicrobial activity against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest potential applications in antimicrobial formulations.
Cytotoxicity Studies
Cytotoxicity assays performed on various cancer cell lines revealed the following IC50 values:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15.5 |
| MCF-7 | 20.3 |
| A549 | 12.8 |
The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity to normal cells.
Case Studies
Case Study 1: In Vivo Performance in Mice
In a controlled study involving mice subjected to acute fatigue, administration of this compound improved physical performance metrics significantly compared to the control group. Parameters measured included endurance and recovery time.
Case Study 2: Wound Healing Applications
Another study explored the application of this compound in wound healing. Results indicated enhanced healing rates and reduced scarring in treated wounds compared to untreated controls.
Comparison with Similar Compounds
Ethane-1,2-diamine Derivatives with Silyl Groups
Ethane-1,2-diamine Derivatives with Aromatic Substituents
Functional Group Analysis
Trimethoxysilyl Group Impact
- Hydrolytic Stability : The ethyl spacer in the target compound balances hydrolysis rate (faster than undecyl analogs) and stability .
- Surface Adhesion: Trimethoxysilyl enables covalent bonding to silica surfaces, outperforming non-silylated analogs like N1-(4-methoxyphenyl) derivatives in material science applications .
Amine Reactivity
- Primary vs. Secondary Amines : The target compound’s primary amines exhibit higher nucleophilicity than secondary amines in N1-methylated analogs (e.g., N1-(4-methoxybenzyl)-N1-methyl-ethane-1,2-diamine) .
- Coordination Chemistry : Compared to Schiff base derivatives (e.g., N'-(3-hydroxy-4-nitrobenzylidene)ethane-1,2-diamine), the target compound lacks imine bonds but offers dual amine-silane functionality .
Application-Based Comparison
CO₂ Adsorption
- Target Compound : Moderate adsorption capacity (1.2 mmol/g) due to balanced hydrophilicity from amines and hydrophobicity from the benzyl group .
- Propyl-Spaced Analog (N1-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine) : Lower capacity (0.8 mmol/g) due to reduced amine accessibility .
- Undecyl-Spaced Analog : Minimal CO₂ uptake due to excessive hydrophobicity .
Catalysis and Ligand Design
- Target Compound: Limited use in catalysis compared to Schiff base ligands (e.g., N'-(2,3,5-trichlorobenzylidene)ethane-1,2-diamine), which offer tunable electronic properties .
- Methoxyphenyl Analogs : Preferred in asymmetric catalysis for their electron-donating effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
